molecular formula C9H14Cl2N2O B1433274 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride CAS No. 1427195-12-7

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride

Cat. No. B1433274
CAS RN: 1427195-12-7
M. Wt: 237.12 g/mol
InChI Key: MHJIYEJMKQQWFY-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is a chemical compound with the CAS Number: 1427195-12-7 . It has a linear formula of C9H14Cl2N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.13 . It is an off-white solid .

Scientific Research Applications

Synthesis Techniques

  • A study by Zlatoidský and Gabos (2009) details a convenient synthesis method for 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via reductive amination of Schiff's bases. This method involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and removal of the tert-butyl group from nitrogen (Zlatoidský & Gabos, 2009).

Pharmacological Activities

  • Kong et al. (2018) discovered that a novel naphthyridine derivative exhibited significant anticancer activity in human melanoma A375 cells. The study found that the compound induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Antimalarial Potential

  • Research by Barlin and Tan (1984) on N4-substituted 2-methoxy-1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate, revealed no significant antimalarial activity in a preliminary screen against Plasmodium vinckei vinckei in mice, highlighting the challenges in finding effective antimalarial compounds (Barlin & Tan, 1984).

Analytical Chemistry Applications

  • Dai et al. (2018) developed an acridine-based colorimetric sensor for the highly selective and sensitive detection of Cu(II) ions in aqueous solutions, showcasing the utility of naphthyridine derivatives in developing new analytical chemistry tools (Dai et al., 2018).

Antitumor Agents

  • A study on the synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids found potent cytotoxic activity against murine and human tumor cell lines, indicating the potential of such compounds in cancer therapy (Tsuzuki et al., 2004).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Biochemical Analysis

Biochemical Properties

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between this compound and these kinases can modulate their activity, leading to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. These interactions can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it interacts with biomolecules and influences cellular processes. The subcellular localization of this compound can determine its overall impact on cell function .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIYEJMKQQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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